Acetazolamide-d3

Description

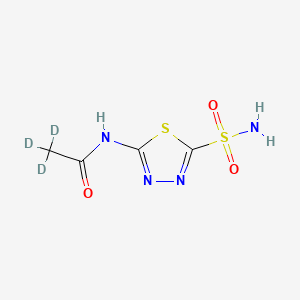

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKPWHYZMXOIDC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675501 | |

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189904-01-5 | |

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Acetazolamide-d3 and its primary use in research?

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of Acetazolamide-d3, a deuterated analog of the carbonic anhydrase inhibitor, Acetazolamide. This document details its primary application in research, focusing on its role as an internal standard in bioanalytical assays. The guide includes key chemical and physical properties, detailed experimental protocols for its use, and a review of the relevant biological pathways.

Core Concepts: Understanding Acetazolamide-d3

Acetazolamide-d3 is a stable isotope-labeled version of Acetazolamide, a potent inhibitor of carbonic anhydrase enzymes.[1] The key difference lies in the replacement of three hydrogen atoms with deuterium atoms on the acetyl group. This isotopic substitution results in a molecule with a higher mass, a property that is fundamental to its primary research application.

The primary and most critical use of Acetazolamide-d3 in a research setting is as an internal standard (IS) for the quantitative analysis of Acetazolamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its utility as an IS stems from its chemical and physical similarity to the parent compound, Acetazolamide. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated and measured independently by a mass spectrometer. The use of a stable isotope-labeled internal standard like Acetazolamide-d3 is highly recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation to ensure accuracy and precision.[3][4][5]

Key Physicochemical Properties of Acetazolamide and Acetazolamide-d3:

| Property | Acetazolamide | Acetazolamide-d3 |

| Chemical Formula | C₄H₆N₄O₃S₂[6] | C₄H₃D₃N₄O₃S₂[7] |

| Molar Mass | 222.24 g·mol⁻¹ | ~225.26 g·mol⁻¹ |

| CAS Number | 59-66-5[7] | 1189904-01-5 |

| Appearance | White to yellowish-white fine crystalline powder | Not specified, but expected to be similar to Acetazolamide |

| Solubility | Slightly soluble in water | Not specified, but expected to be similar to Acetazolamide |

| pKa | 7.2 | Not specified, but expected to be similar to Acetazolamide |

Primary Research Application: Bioanalytical Quantification

The central role of Acetazolamide-d3 is to improve the reliability of measuring Acetazolamide concentrations in complex biological samples like plasma and urine.

The Principle of Internal Standardization

In LC-MS/MS analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. It co-elutes with the analyte of interest (Acetazolamide) and experiences similar variations in sample preparation and instrument response. By calculating the ratio of the analyte's response to the internal standard's response, variability can be minimized, leading to more accurate and precise quantification.

Advantages of Using a Stable Isotope-Labeled Internal Standard

Deuterated internal standards like Acetazolamide-d3 are considered the "gold standard" for quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Properties: They exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte.

-

Minimal Isotopic Effect: The deuterium substitution has a negligible effect on the compound's chemical behavior in most analytical procedures.

-

Co-elution: They typically co-elute with the analyte, providing the most effective compensation for matrix effects and instrument variability.

-

Mass Differentiation: The mass difference allows for clear distinction and separate quantification by the mass spectrometer.

Experimental Protocols

This section provides a detailed methodology for the quantification of Acetazolamide in human plasma using Acetazolamide-d3 as an internal standard, based on a published LC-MS/MS method.[2] Additionally, a general protocol for bioanalytical method validation is outlined, adhering to FDA and EMA guidelines.

LC-MS/MS Method for Acetazolamide Quantification in Human Plasma

3.1.1. Materials and Reagents:

-

Acetazolamide reference standard

-

Acetazolamide-d3 internal standard[2]

-

HPLC-grade acetonitrile and methanol

-

Analytical grade formic acid

-

Human plasma (with K2 EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Milli-Q or equivalent purified water

3.1.2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Acetazolamide and Acetazolamide-d3 in methanol.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the Acetazolamide stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v). Prepare a separate working solution for the internal standard (Acetazolamide-d3).

3.1.3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, add a known amount of Acetazolamide-d3 internal standard solution.

-

Vortex the sample for 10 seconds.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.4. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

3.1.5. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acetazolamide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 221.0 → 178.9).

-

Acetazolamide-d3: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 224.0 → 181.9).

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation).[3][4][8][9][10][11]

3.2.1. Validation Parameters and Acceptance Criteria:

| Parameter | Objective | Acceptance Criteria |

| Selectivity | To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components. | Response of interfering peaks in blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[5] |

| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards. At least 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ).[5] |

| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the reproducibility of the measurements. | For QCs at low, mid, and high concentrations, accuracy should be within ±15% of nominal values, and precision (CV%) should not exceed 15%. At the LLOQ, accuracy and precision should be within ±20%.[9] |

| Matrix Effect | To assess the effect of the matrix on the ionization of the analyte and IS. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |

| Recovery | To determine the extraction efficiency of the analytical method. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |

| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[5] |

| Dilution Integrity | To ensure that samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs should be within ±15%.[5] |

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Inhibition Signaling Pathway

Acetazolamide exerts its therapeutic effects by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts pH balance in various tissues. The following diagram illustrates the general mechanism of carbonic anhydrase inhibition.

References

- 1. caymanchem.com [caymanchem.com]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. benchchem.com [benchchem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. benchchem.com [benchchem.com]

- 6. mzCloud – Acetazolamide [mzcloud.org]

- 7. Acetazolamide-D3 - Acanthus Research [acanthusresearch.com]

- 8. fda.gov [fda.gov]

- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. bioanalysisforum.jp [bioanalysisforum.jp]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Acetazolamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated acetazolamide. The methodologies presented are based on established chemical principles and techniques for isotopic labeling, tailored to the specific functional groups within the acetazolamide molecule. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of isotopically labeled compounds for use in metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis.

Introduction to Deuterated Acetazolamide

Acetazolamide, a potent inhibitor of carbonic anhydrase, is a sulfonamide diuretic used in the management of glaucoma, epilepsy, and acute mountain sickness. The introduction of deuterium, a stable isotope of hydrogen, into the acetazolamide structure can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond. This can result in a longer half-life, reduced formation of certain metabolites, and an altered pharmacokinetic profile. This guide focuses on the synthesis of acetazolamide-d3, where the three hydrogen atoms of the acetyl group are replaced with deuterium.

Synthesis of Deuterated Acetazolamide (Acetazolamide-d3)

The synthesis of deuterated acetazolamide can be achieved by modifying the standard synthesis of acetazolamide, primarily by introducing a deuterated acetylating agent. The general synthetic pathway involves the acylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with deuterated acetic anhydride.

Proposed Synthetic Pathway

A plausible pathway for the synthesis of acetazolamide-d3 is outlined below. This multi-step synthesis starts from commercially available materials and incorporates the deuterium label in the final acylation step.

Caption: Proposed synthetic workflow for Acetazolamide-d3.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of acetazolamide-d3.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Precursor)

The synthesis of the non-deuterated precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide, follows established literature procedures.[1] A general outline is provided:

-

Preparation of 1,2-Bis(thiocarbamoyl)hydrazine: A mixture of hydrazine hydrate and ammonium thiocyanate is heated to produce 1,2-bis(thiocarbamoyl)hydrazine.

-

Cyclization to 5-Amino-1,3,4-thiadiazole-2-thiol: The intermediate from the previous step is treated with a cyclizing agent such as phosgene or trichloromethyl chloroformate to yield 5-amino-1,3,4-thiadiazole-2-thiol.

-

Oxidative Chlorination: The thiol is then subjected to oxidative chlorination, for instance, by bubbling chlorine gas through a solution in an acidic medium, to form 2-amino-1,3,4-thiadiazole-5-sulfonyl chloride.

-

Ammonolysis: The resulting sulfonyl chloride is treated with ammonia (ammonolysis) to produce the key precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide.

Step 2: Synthesis of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide-d3 (Acetazolamide-d3)

This crucial step introduces the deuterium label into the molecule.

-

Materials:

-

5-Amino-1,3,4-thiadiazole-2-sulfonamide

-

Acetic anhydride-d6 (99 atom % D)

-

Anhydrous pyridine or other suitable base

-

Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide in the anhydrous solvent.

-

Add a suitable base, such as anhydrous pyridine, to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a stoichiometric amount of acetic anhydride-d6 to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water or a dilute acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated acetazolamide.

-

Purification of Deuterated Acetazolamide

Purification of the synthesized acetazolamide-d3 is critical to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. A combination of recrystallization and High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.

Recrystallization

Recrystallization is an effective method for the initial purification of the crude product.[2][3]

-

Solvent Selection: A suitable solvent system is one in which acetazolamide-d3 has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often effective.

-

Procedure:

-

Dissolve the crude acetazolamide-d3 in a minimal amount of hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

High-Performance Liquid Chromatography (HPLC)

For achieving high chemical and isotopic purity, preparative reverse-phase HPLC is a powerful technique.[4][5]

-

Typical HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where acetazolamide has strong absorbance (e.g., around 265 nm).

-

-

Procedure:

-

Dissolve the recrystallized product in a suitable solvent compatible with the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the main peak of acetazolamide-d3.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to avoid product degradation).

-

Analytical Characterization and Data Presentation

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated acetazolamide.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence or significant reduction of the acetyl methyl protons and to verify the overall structure.

-

²H NMR (D-NMR): To directly observe the deuterium signal and confirm its location at the acetyl group.[6]

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC is used to determine the chemical purity of the final product.

-

Quantitative Data Summary

The following tables summarize the expected and target quantitative data for the synthesis and purification of acetazolamide-d3.

| Parameter | Target Value |

| Synthesis | |

| Theoretical Yield | Based on starting material |

| Actual Yield | To be determined experimentally |

| Purification | |

| Purity by HPLC | > 98% |

| Analysis | |

| Isotopic Enrichment (d3) | > 98% |

| Molecular Weight (d0) | 222.25 g/mol |

| Molecular Weight (d3) | 225.27 g/mol |

| Analytical Method | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (ppm) | Absence of signal around 2.2 ppm (acetyl protons) |

| ²H NMR | Chemical Shift (ppm) | Signal corresponding to the acetyl deuterons |

| Mass Spectrometry | m/z [M+H]⁺ (d0) | 223.00 |

| Mass Spectrometry | m/z [M+H]⁺ (d3) | 226.02 |

| HPLC | Retention Time | Consistent with acetazolamide standard |

Mechanism of Action of Acetazolamide

Acetazolamide functions as a non-competitive inhibitor of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. By inhibiting carbonic anhydrase, acetazolamide disrupts this equilibrium, leading to various physiological effects.

Caption: Mechanism of action of Acetazolamide in the renal tubule.

Conclusion

The synthesis and purification of deuterated acetazolamide present a valuable tool for pharmaceutical research. The methodologies outlined in this guide provide a robust framework for the preparation of high-purity acetazolamide-d3. The successful synthesis and characterization of this isotopically labeled compound will enable more precise and detailed investigations into its pharmacokinetics and metabolism, ultimately contributing to a better understanding of its therapeutic effects and potential for optimization. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to ensure the quality and reliability of the final product for its intended research applications.

References

- 1. N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. agilent.com [agilent.com]

- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

Chemical and physical properties of Acetazolamide-d3.

An In-depth Technical Guide to Acetazolamide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, as well as the experimental applications, of Acetazolamide-d3. This deuterated analog of Acetazolamide serves as a crucial internal standard in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

Acetazolamide-d3, the deuterated form of Acetazolamide, is primarily utilized as an internal standard for the quantification of Acetazolamide in biological samples via mass spectrometry.[1][2] Its physical and chemical characteristics are essential for its application in research and drug development.

Table 1: General and Physical Properties of Acetazolamide-d3

| Property | Value | Source |

| IUPAC Name | N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-2,2,2-d3 | [1][2] |

| CAS Number | 1189904-01-5 | [1][3][4][5] |

| Molecular Formula | C₄H₃D₃N₄O₃S₂ | [1][3][4] |

| Molecular Weight | 225.26 g/mol | [2][4] |

| Exact Mass | 225.0070 | [2] |

| Appearance | Off-White to Pale Yellow Solid; Colorless crystalline solid | [3][5] |

| Melting Point | 258-259 °C | [3] |

| Boiling Point | 514.3 ± 33.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 2.0 ± 0.1 g/cm³ (Predicted) | [3] |

| Purity | ≥98% or ≥99% deuterated forms (d₁-d₃) | [1][5] |

Table 2: Solubility and Storage of Acetazolamide-d3

| Property | Details | Source |

| Solubility | Soluble in DMSO and Methanol. | [1] |

| Storage Conditions | Short term (days to weeks): Dry, dark, at 0 - 4 °C. Long term (months to years): -20 °C. | [2] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [2] |

Mechanism of Action

Acetazolamide is a potent inhibitor of the carbonic anhydrase enzyme.[6][7][8] This inhibition is the cornerstone of its therapeutic effects. The mechanism is not competitive.[9] By blocking this enzyme, Acetazolamide prevents the breakdown of carbonic acid, leading to its accumulation.[8] This disrupts the normal balance of bicarbonate and hydrogen ions, affecting various physiological processes.[7]

Key Physiological Effects:

-

Renal: In the proximal tubule of the kidney, inhibition of carbonic anhydrase leads to decreased reabsorption of bicarbonate, sodium, and chloride, resulting in diuresis and alkalinization of the urine.[6][8][9]

-

Ocular: It reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma.[7][9]

-

Central Nervous System (CNS): The anticonvulsant activity may be due to direct inhibition of carbonic anhydrase in the CNS.[10] This can retard abnormal and excessive neuronal discharge.[9]

-

Respiratory: By inducing metabolic acidosis, it can offset the respiratory alkalosis that occurs at high altitudes, aiding in acclimatization.[7][11]

Caption: Mechanism of Action of Acetazolamide.

Experimental Protocols

Quantification by LC-MS/MS

Acetazolamide-d3 is the preferred internal standard for the accurate quantification of Acetazolamide in biological matrices like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and rapid analysis.[12]

Protocol Outline:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 20 µL of Acetazolamide-d3 internal standard (IS) solution (e.g., 50.0 µg/mL).

-

Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.[12]

-

-

Solid Phase Extraction (SPE):

-

Pre-condition a suitable SPE cartridge (e.g., Orochem Celerity Deluxe C18, 30 mg/1 mL) with 1.0 mL of methanol, followed by 1.0 mL of water.

-

Load the plasma sample mixture onto the cartridge.

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.

-

Elute the analyte and the IS with 1.0 mL of methanol.[12]

-

-

Final Processing:

-

Evaporate the eluent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 500 µL of the mobile phase.[12]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Chromatographic Conditions:

-

Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for both Acetazolamide and Acetazolamide-d3.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Page loading... [guidechem.com]

- 4. vivanls.com [vivanls.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Acetazolamide - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Acetazolamide? [synapse.patsnap.com]

- 8. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. jyoungpharm.org [jyoungpharm.org]

Isotopic Purity and Stability of Acetazolamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Acetazolamide-d3, a deuterated analog of the carbonic anhydrase inhibitor, Acetazolamide. This document is intended to be a comprehensive resource for researchers and professionals involved in the development and quality control of deuterated pharmaceutical compounds.

Introduction to Acetazolamide-d3

Acetazolamide-d3 (N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-d3) is a stable isotope-labeled version of Acetazolamide where the three hydrogen atoms on the acetyl methyl group are replaced with deuterium. This isotopic substitution makes it a valuable internal standard for pharmacokinetic and metabolic studies of Acetazolamide, enabling precise quantification in biological matrices using mass spectrometry. The successful application of Acetazolamide-d3 as an internal standard relies on its high isotopic purity and chemical stability throughout the analytical process.

Isotopic Purity of Acetazolamide-d3

The isotopic purity of Acetazolamide-d3 is a critical parameter that defines the proportion of the desired deuterated species relative to its non-deuterated and partially deuterated counterparts. High isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte and ensure the accuracy of quantitative bioanalytical methods.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Acetazolamide-d3 is typically high, as demonstrated by the data from representative Certificates of Analysis.

| Parameter | Specification | Result | Method |

| Isotopic Purity | >95% | 98.7% (d0 = 0.01%)[1] | Mass Spectrometry |

| Deuterated Forms | ≥99% (d1-d3) | Not specified | Not specified |

| Chemical Purity | Not specified | 98%[1] | Not specified |

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like Acetazolamide-d3 is primarily achieved using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. High-Resolution Mass Spectrometry (HR-MS) Method

-

Objective: To determine the relative abundance of different isotopologues of Acetazolamide-d3.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Methodology:

-

A solution of Acetazolamide-d3 is infused or injected into the mass spectrometer.

-

The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the molecular ion region.

-

The relative intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species are measured.

-

The isotopic purity is calculated based on the relative peak areas of the different isotopologues.

-

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopic forms. The relative abundance of each is integrated to determine the percentage of the d3 species.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method

-

Objective: To confirm the position of deuterium labeling and assess isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

A solution of Acetazolamide-d3 is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the acetyl methyl protons confirms successful deuteration.

-

Quantitative NMR (qNMR) techniques can be employed to determine the isotopic enrichment by comparing the integral of the residual proton signal to an internal standard.

-

Stability of Acetazolamide-d3

The chemical stability of Acetazolamide-d3 is crucial for its use as a reliable internal standard and for ensuring its shelf-life as a reference material. Stability studies, including forced degradation, are performed to understand its degradation pathways and to develop stability-indicating analytical methods.

Long-Term Stability

Commercially available Acetazolamide-d3 demonstrates good long-term stability when stored under appropriate conditions.

| Parameter | Storage Condition | Duration | Result |

| Long-Term Storage | 4°C[1] | 10 years (retest date)[1] | Stable |

| Supplier Stated Stability | Not specified | ≥ 4 years | Stable |

Forced Degradation Studies

Forced degradation studies on the non-deuterated Acetazolamide provide valuable insights into the potential degradation pathways for Acetazolamide-d3. The primary degradation products are expected to be similar.

3.2.1. Summary of Forced Degradation of Acetazolamide

Forced degradation of Acetazolamide has been extensively studied, revealing its susceptibility to hydrolysis under acidic and basic conditions.

| Stress Condition | Reagent/Condition | Duration | Observation |

| Acid Hydrolysis | 0.1 N HCl | Reflux for 8 hours | Significant degradation[2] |

| Base Hydrolysis | 0.1 N NaOH | Reflux for 8 hours | Significant degradation[2] |

| Oxidative | 3-30% H₂O₂ | Not specified | Degradation observed |

| Thermal | Not specified | Not specified | Degradation observed |

| Photolytic | Not specified | Not specified | Degradation observed |

The major degradation product identified under both acidic and basic hydrolysis is 5-amino-1,3,4-thiadiazole-2-sulfonamide, resulting from the cleavage of the amide bond.

Experimental Protocol for Forced Degradation and Stability-Indicating Method

A stability-indicating HPLC method is essential to separate and quantify Acetazolamide-d3 from its potential degradation products.

-

Objective: To develop and validate a stability-indicating HPLC method for Acetazolamide-d3 and to assess its stability under various stress conditions.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Methodology:

-

Method Development: A reverse-phase HPLC method is developed to achieve adequate resolution between the parent drug and its degradation products. A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.

-

Forced Degradation:

-

Acid Hydrolysis: Treat a solution of Acetazolamide-d3 with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a specified period.

-

Base Hydrolysis: Treat a solution of Acetazolamide-d3 with 0.1 N NaOH at an elevated temperature for a specified period.

-

Oxidative Degradation: Treat a solution of Acetazolamide-d3 with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid Acetazolamide-d3 to dry heat (e.g., 105°C).

-

Photodegradation: Expose a solution of Acetazolamide-d3 to UV light.

-

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the parent drug peak in the stressed samples to ensure no co-eluting degradation products.

-

Hydrogen/Deuterium (H/D) Exchange

A key consideration for the stability of deuterated compounds, especially under hydrolytic stress conditions, is the potential for hydrogen/deuterium (H/D) exchange. In Acetazolamide-d3, the deuterium atoms are on a methyl group adjacent to a carbonyl group, which can make them susceptible to enolization and subsequent exchange with protons from the solvent, particularly under acidic or basic conditions.

While the C-D bond is stronger than the C-H bond, prolonged exposure to harsh pH conditions could lead to a gradual loss of isotopic purity. Therefore, it is recommended to monitor the isotopic composition of Acetazolamide-d3 after forced degradation studies using mass spectrometry to assess the extent of any H/D exchange.

Conclusion

References

- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 2. A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Acetazolamide-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of Acetazolamide-d3 in various organic solvents. Acetazolamide-d3, a deuterated analog of Acetazolamide, is often used as an internal standard in pharmacokinetic studies and other quantitative analyses. Understanding its solubility is crucial for the development of analytical methods, formulation design, and various experimental procedures.

It is important to note that publicly available, quantitative solubility data specifically for Acetazolamide-d3 is limited. Therefore, this guide leverages the well-documented solubility data of its non-deuterated counterpart, Acetazolamide. This approach is common in pharmaceutical research, as the isotopic labeling is generally considered to have a negligible effect on the compound's physicochemical properties, including solubility.

Data Presentation: Solubility of Acetazolamide

The following table summarizes the available quantitative and qualitative solubility data for Acetazolamide in a range of organic solvents. This data serves as a strong proxy for the solubility of Acetazolamide-d3.

| Solvent | Solubility (mg/mL) | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~15[1], 50[2] | Soluble[3]. The higher value of 50 mg/mL may require ultrasonication[2]. |

| Dimethylformamide (DMF) | ~15[1] | Should be purged with an inert gas[1]. |

| Methanol | Soluble[3][4] | The pure drug is soluble in methanol[4]. |

| Ethanol | Slightly Soluble[5][6] | |

| Acetone | Slightly Soluble[5] | |

| Chloroform | Insoluble[5] | |

| Diethyl Ether | Insoluble[5] | |

| Carbon Tetrachloride | Insoluble[5] |

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method[7][8]. This protocol is a foundational technique in pharmaceutical and chemical research[7].

Objective: To determine the saturation concentration of Acetazolamide-d3 in a specific organic solvent at a controlled temperature.

Materials:

-

Acetazolamide-d3

-

Selected organic solvent(s) of high purity

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Acetazolamide-d3 to a known volume of the selected organic solvent in a sealed container[7]. This ensures that equilibrium is reached between the dissolved and undissolved solute[7].

-

The container is then agitated at a constant temperature for an extended period, typically 24-72 hours, to ensure the solution is fully saturated[7].

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution[7].

-

This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter[7]. This step is critical to ensure no solid particles are present in the sample to be analyzed.

-

-

Quantification of the Solute:

-

The concentration of the dissolved Acetazolamide-d3 in the clear, saturated filtrate is then determined using a suitable analytical technique[7].

-

HPLC: This is a common and accurate method for quantification[7]. A calibration curve is generated using standard solutions of known Acetazolamide-d3 concentrations. The filtered sample is then appropriately diluted and injected into the HPLC system to determine its concentration.

-

UV-Vis Spectrophotometry: This method can also be used if Acetazolamide-d3 has a distinct chromophore. Similar to HPLC, a calibration curve is prepared, and the absorbance of the diluted filtrate is measured to calculate the concentration[4][9].

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[7].

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Acetazolamide-d3 using the shake-flask method.

Caption: Generalized workflow for determining equilibrium solubility via the shake-flask method.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. japsr.in [japsr.in]

- 5. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. pharmatutor.org [pharmatutor.org]

Pharmacological profile of the non-deuterated form, Acetazolamide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetazolamide, a non-bacteriostatic sulfonamide derivative, is a potent inhibitor of carbonic anhydrase (CA), an enzyme critical to various physiological processes.[1][2] First approved for medical use in 1952, it remains a clinically significant therapeutic agent for a range of conditions, including glaucoma, epilepsy, edema, and acute mountain sickness.[3] This document provides an in-depth examination of the pharmacological profile of Acetazolamide, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key pathways and processes are visualized to offer a comprehensive resource for the scientific community.

Mechanism of Action

Acetazolamide's primary pharmacological effect is the reversible inhibition of carbonic anhydrase.[4][5] This enzyme, a zinc-containing metalloenzyme, catalyzes the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to carbonic acid (H₂CO₃), which subsequently dissociates into hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻).[3][6] By inhibiting CA, Acetazolamide disrupts this equilibrium, leading to an accumulation of carbonic acid and altered pH and ion transport in various tissues.[4]

Renal Effects and Diuresis

In the proximal convoluted tubule of the kidney, carbonic anhydrase is abundant in epithelial cells and on the luminal membrane.[6][7] Its inhibition by Acetazolamide blunts the reabsorption of NaHCO₃, leading to enhanced excretion of bicarbonate, sodium, and potassium, which in turn promotes an osmotic diuresis and alkalinization of the urine.[1][8] The systemic effect is a mild hyperchloremic metabolic acidosis.[7][9]

Caption: Renal mechanism of Acetazolamide in the proximal tubule.

Ocular Effects

In the ciliary body of the eye, inhibition of carbonic anhydrase decreases the secretion of bicarbonate ions into the aqueous humor. This reduces sodium and fluid transport, resulting in a drop in intraocular pressure (IOP), which is the therapeutic basis for its use in glaucoma.[2][8][10]

Caption: Acetazolamide's effect on aqueous humor production.

Central Nervous System (CNS) Effects

The anticonvulsant activity of Acetazolamide is thought to arise from direct inhibition of carbonic anhydrase in the CNS.[1] This leads to an increase in carbon dioxide tension and a subsequent decrease in pH, which may retard abnormal, paroxysmal, excessive discharge from CNS neurons.[1][2][8] This mechanism is also implicated in its efficacy for altitude sickness, where the induced metabolic acidosis stimulates respiratory drive, offsetting the respiratory alkalosis caused by hyperventilation at high altitudes.[11]

Pharmacological Data

Pharmacodynamics

Acetazolamide's potency is defined by its strong inhibition of carbonic anhydrase isoforms and its clinical effect on physiological parameters like intraocular pressure.

Table 1: Pharmacodynamic Parameters of Acetazolamide

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| Kᵢ (Inhibition Constant) | 12 nM | Carbonic Anhydrase II (hCA II) | [12] |

| 74 nM | Carbonic Anhydrase IV (hCA IV) | [12] | |

| IC₅₀ (Half-maximal Inhibitory Conc.) | 1 x 10⁻⁶ M | Carbonic Anhydrase (Skeletal Muscle) | [13] |

| Eₘₐₓ (Maximal Effect) | 7.2 mmHg Reduction | Intraocular Pressure (IOP) | [14] |

| EC₅₀ (Half-maximal Effective Conc.) | 1.64 µg/mL | Intraocular Pressure (IOP) |[14] |

Pharmacokinetics

Acetazolamide is well-absorbed orally and is not subject to metabolic alteration. Its distribution is influenced by its high affinity for carbonic anhydrase, leading to accumulation in tissues rich in the enzyme.

Table 2: Pharmacokinetic Parameters of Acetazolamide

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Bioavailability | ~100% | Oral administration | [15] |

| Absorption | Rapid, well-absorbed | [4][7] | |

| Tₘₐₓ (Time to Peak Plasma Conc.) | 1 - 4 hours | Oral tablet | [16] |

| Plasma Half-Life (t½) | 6 - 9 hours | Therapeutic doses | [4] |

| 24.5 ± 5.6 hours | Microdose (15 mg), due to erythrocyte sequestration | [17][18] | |

| Volume of Distribution (Vd) | 0.231 L/kg | Apparent oral volume | [14] |

| Metabolism | Does not undergo metabolic alteration | [4] | |

| Excretion | Primarily renal excretion | Secretion in the proximal tubule | [4][7] |

| Onset of Action | 1 - 1.5 hours | Oral tablet | [16] |

| Duration of Action | 8 - 12 hours | Oral tablet |[16] |

Experimental Protocols

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Acetazolamide against a specific carbonic anhydrase isoform.

Objective: To determine the inhibitory constant (Kᵢ) of Acetazolamide for a purified CA isoform.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

Acetazolamide stock solution (in DMSO or appropriate solvent)

-

Substrate: 4-Nitrophenyl acetate (NPA)

-

Buffer: Tris-HCl or similar, pH 7.4

-

96-well microplate

-

Spectrophotometer capable of reading at 400 nm

Methodology:

-

Reagent Preparation: Prepare a series of dilutions of Acetazolamide from the stock solution. Prepare a working solution of the NPA substrate in acetonitrile.

-

Assay Setup: In each well of the microplate, add the buffer solution.

-

Inhibitor Addition: Add varying concentrations of the Acetazolamide dilutions to the wells. Include control wells with solvent only (no inhibitor).

-

Enzyme Addition: Add a fixed concentration of the purified CA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate to all wells. The CA will catalyze the hydrolysis of NPA to 4-nitrophenol, a yellow product.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 400 nm over time using the spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities for each Acetazolamide concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.

Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Humans

This protocol outlines a typical clinical study design to evaluate the PK/PD relationship of Acetazolamide for IOP reduction.[14]

Objective: To characterize the plasma concentration-time profile of Acetazolamide and its corresponding effect on intraocular pressure.

Study Design:

-

Open-label, single or multiple-dose study.

-

Participants: Patients with glaucoma or transient IOP elevation.[14]

Methodology:

-

Participant Enrollment: Recruit eligible participants based on inclusion/exclusion criteria. Obtain informed consent.

-

Drug Administration: Administer a defined oral dose of Acetazolamide (e.g., 250 mg).[14]

-

Sample Collection (PK): Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 1, 3, 5, and 9 hours post-dose).[14] Process blood samples to obtain plasma and store at -80°C until analysis.

-

Measurement (PD): Measure intraocular pressure using a standardized method (e.g., Goldmann applanation tonometry) at time points corresponding with blood sample collection.[14]

-

Bioanalytical Method: Quantify Acetazolamide concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

-

Data Analysis:

-

PK Analysis: Use non-compartmental or compartmental analysis (e.g., using software like NONMEM) to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t½.[14]

-

PD Analysis: Plot the change in IOP from baseline over time.

-

PK/PD Modeling: Correlate the plasma concentrations of Acetazolamide with the observed changes in IOP. Use a pharmacodynamic model, such as the Eₘₐₓ model, to quantify the relationship and estimate parameters like EC₅₀ and Eₘₐₓ.[14]

-

Caption: General workflow for a clinical PK/PD study of Acetazolamide.

Clinical Applications and Adverse Effects

Approved Indications

Acetazolamide is approved for a variety of conditions, leveraging its diverse physiological effects:

-

Edema: Due to congestive heart failure or drug-induced edema.[1][2]

-

Epilepsy: As an adjunctive treatment for certain seizures (e.g., centrencephalic).[1][2]

-

Acute Mountain Sickness: For prevention and treatment.[4][10]

-

Idiopathic Intracranial Hypertension: To decrease intracranial pressure.[4]

Adverse Effects

The use of Acetazolamide is associated with a number of common side effects, primarily stemming from its mechanism of action:

-

Metabolic: Hyperchloremic metabolic acidosis, hypokalemia.[4][7]

-

Neurological: Paresthesias (numbness and tingling), drowsiness, fatigue.[3][7]

-

Renal: Development of renal calculi (kidney stones) due to urine alkalinization and increased calcium phosphate excretion.[7]

-

Gastrointestinal: Loss of appetite, vomiting, diarrhea.[3]

Caution is advised in patients with significant kidney or liver problems, electrolyte imbalances (hyponatremia, hypokalemia), or known allergies to sulfonamides.[3][4]

Conclusion

Acetazolamide remains a valuable therapeutic tool with a well-characterized pharmacological profile. Its potent inhibition of carbonic anhydrase provides a robust mechanism for treating a diverse set of clinical disorders. Understanding its pharmacokinetics, particularly its renal excretion and tissue distribution, is crucial for optimizing dosing regimens and minimizing adverse effects. The experimental protocols and quantitative data presented in this guide offer a foundational resource for further research and development in the field of carbonic anhydrase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Acetazolamide: Package Insert / Prescribing Information [drugs.com]

- 3. Acetazolamide - Wikipedia [en.wikipedia.org]

- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. litfl.com [litfl.com]

- 8. Acetazolamide Tablets (Acetazolamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Acetazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. Articles [globalrx.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Acetazolamide dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Understanding the Inhibitory Action of Acetazolamide on Carbonic Anhydrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetazolamide, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrase (CA), a ubiquitous metalloenzyme crucial for various physiological processes. This technical guide provides an in-depth examination of the molecular interactions, kinetics, and physiological consequences of this inhibition. We will explore the mechanism of action, the structural basis for inhibition, quantitative inhibitory data, and detailed experimental protocols for studying this interaction. Furthermore, this guide illustrates the key signaling pathways affected by Acetazolamide through detailed diagrams, offering a comprehensive resource for professionals in pharmacology and drug development.

Introduction to Carbonic Anhydrase and Acetazolamide

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2][3]. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and CO₂ transport[4][5]. There are several known classes of CAs (α, β, γ, δ, ζ, and η), with the α-class being predominant in mammals[3][4].

Acetazolamide is a non-bacteriostatic sulfonamide that acts as a potent, reversible inhibitor of multiple carbonic anhydrase isoforms[6][7]. Its clinical applications are diverse, ranging from the treatment of glaucoma and epilepsy to managing altitude sickness and certain types of edema[8][9][10]. The therapeutic effects of Acetazolamide are directly attributable to its inhibition of carbonic anhydrase activity in various tissues.

The Molecular Mechanism of Inhibition

The Catalytic Action of Carbonic Anhydrase

The active site of α-carbonic anhydrases features a zinc ion (Zn²⁺) coordinated by the imidazole rings of three histidine residues and a water molecule or hydroxide ion[1][11]. The catalytic mechanism proceeds in two main steps:

-

Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a CO₂ molecule that has entered the active site. This forms a zinc-bound bicarbonate ion.

-

Proton Shuttle and Regeneration: A water molecule displaces the bicarbonate, and the active site is regenerated by the transfer of a proton from the zinc-bound water to the surrounding medium, a process often facilitated by a proton shuttle residue like His-64[1]. This regenerates the zinc-bound hydroxide, preparing the enzyme for the next catalytic cycle.

Acetazolamide's Inhibitory Action

Acetazolamide functions as a noncompetitive inhibitor of carbonic anhydrase[6]. The sulfonamide group (-SO₂NH₂) of Acetazolamide binds directly to the zinc ion in the active site, displacing the catalytically essential water molecule/hydroxide ion. This binding is tight and specific, effectively blocking the entry and conversion of CO₂. The acetamido group of the inhibitor further stabilizes this interaction through hydrogen bonding with nearby amino acid residues, such as Thr-199.

Quantitative Analysis of Acetazolamide Inhibition

The potency of Acetazolamide as a carbonic anhydrase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values vary across the different human carbonic anhydrase (hCA) isozymes. Acetazolamide is a particularly potent inhibitor of the cytosolic hCA II and the tumor-associated hCA IX, with slightly lower affinity for the membrane-bound hCA IV.

| Isozyme | IC₅₀ (nM) | Kᵢ (nM) | Location | Reference |

| hCA I | - | - | Cytosolic (RBCs) | - |

| hCA II | 130 | 12 | Cytosolic (Kidney, Eye, RBCs) | [12][13] |

| hCA IV | - | 74 | Membrane-bound (Kidney) | [13] |

| hCA IX | 30 | 45.1 (for a similar inhibitor, U-104) | Membrane-bound (Tumor cells) | [12][14] |

| hCA XII | - | 4.5 (for a similar inhibitor, U-104) | Membrane-bound (Tumor cells) | [14] |

Note: Data is compiled from multiple sources and may vary based on experimental conditions. Some specific values for IC₅₀ or Kᵢ were not available in the provided search results and are indicated by "-".

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Acetazolamide is a colorimetric assay that measures the esterase activity of carbonic anhydrase.

Assay Principle

This assay utilizes the ability of carbonic anhydrase to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product 4-nitrophenol (p-NP)[15]. The rate of p-NP formation, monitored spectrophotometrically at ~400-405 nm, is proportional to the enzyme's activity[15][16]. In the presence of an inhibitor, the rate of hydrolysis decreases, allowing for the quantification of inhibitory potency.

Materials and Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5[15].

-

Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II) at a suitable concentration (e.g., 0.3 mg/mL) in Assay Buffer[15].

-

Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) prepared fresh in acetonitrile or DMSO[15].

-

Inhibitor Stock Solution: Acetazolamide (or test compounds) dissolved in DMSO.

-

Equipment: 96-well microplate, multi-well spectrophotometer.

Experimental Procedure

The following steps are based on a final reaction volume of 200 µL per well[15]:

-

Plate Setup: Prepare wells in triplicate for:

-

Pre-incubation: Add the Assay Buffer, inhibitor (or vehicle), and Enzyme Solution to the respective wells. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme[16].

-

Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction[15].

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature[16][17].

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

-

Physiological Effects and Affected Signaling Pathways

The inhibition of carbonic anhydrase by Acetazolamide has significant physiological effects in various tissues by altering local pH and ion transport.

Renal System: Diuresis

In the proximal convoluted tubule of the kidney, carbonic anhydrase (both cytosolic CA II and membrane-bound CA IV) is essential for bicarbonate reabsorption[8][10]. By inhibiting CA, Acetazolamide prevents the dehydration of carbonic acid in the tubular lumen and the subsequent rehydration of CO₂ inside the cell. This leads to a net loss of bicarbonate, sodium, and water in the urine, resulting in diuresis and a mild metabolic acidosis[6][9].

Ocular System: Reduction of Intraocular Pressure

In the ciliary body of the eye, carbonic anhydrase is involved in the secretion of aqueous humor[8]. The formation of bicarbonate within the ciliary epithelium drives the movement of ions and water into the anterior chamber. Acetazolamide inhibits this process, leading to a decrease in aqueous humor production and a subsequent reduction in intraocular pressure, making it an effective treatment for glaucoma[6][10].

Central Nervous System

Acetazolamide's inhibition of CA in the central nervous system leads to several effects. It can decrease the production of cerebrospinal fluid (CSF), which is beneficial in treating conditions like idiopathic intracranial hypertension[6]. The resulting metabolic acidosis can also increase the seizure threshold, explaining its use in certain types of epilepsy[6][8].

Modulation of Angiogenesis Signaling

Recent studies have suggested that Acetazolamide can exert effects beyond direct CA inhibition. For instance, it has been shown to mitigate rheumatoid arthritis by reducing angiogenesis[18]. This anti-angiogenic effect is mediated through the modulation of the FAK-PI3K/Akt signaling pathway, which is critical for cell migration, invasion, and new blood vessel formation[18].

Conclusion

Acetazolamide's inhibitory action on carbonic anhydrase is a well-characterized and clinically significant interaction. By binding to the active site zinc ion, it effectively halts the enzyme's catalytic activity, leading to profound physiological changes in renal, ocular, and central nervous systems. The ability to quantify this inhibition through robust assays provides a foundation for the development of novel carbonic anhydrase inhibitors with improved specificity and therapeutic profiles. Furthermore, emerging research into its effects on signaling pathways like FAK-PI3K/Akt suggests that the therapeutic potential of Acetazolamide and related compounds may extend to new areas such as anti-angiogenic therapy. This guide provides a comprehensive overview for researchers aiming to understand and leverage the intricate relationship between Acetazolamide and carbonic anhydrase.

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. primescholars.com [primescholars.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Acetazolamide? [synapse.patsnap.com]

- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. abcam.com [abcam.com]

- 18. Acetazolamide as an aquaporin 1 inhibitor mitigates rheumatoid arthritis by reducing angiogenesis via the modulation of the FAK-PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetazolamide-d3: A Technical Guide to Safe Handling, Storage, and Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage recommendations for Acetazolamide-d3. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

Acetazolamide-d3 is the deuterated form of Acetazolamide, a carbonic anhydrase inhibitor. It is primarily utilized as an internal standard for the quantification of Acetazolamide in biological samples using mass spectrometry techniques such as GC-MS or LC-MS.[1][2][3]

| Property | Value | Source |

| CAS Number | 1189904-01-5 | [1][2][4][5] |

| Molecular Formula | C4H3D3N4O3S2 | [1][2][4][5] |

| Molecular Weight | 225.26 g/mol | [1][4][5] |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [3][6] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Melting Point | 258-259 °C | [7] |

| Boiling Point (Predicted) | 514.3 ± 33.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [7] |

Safety and Hazard Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362: Take off contaminated clothing and wash before reuse.

General Handling Precautions:

-

For research and development use only. Not for medicinal, household, or other use.[4]

-

Do not breathe dust.[8]

-

Ensure adequate ventilation.[4]

-

Remove all sources of ignition.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Acetazolamide-d3.

| Condition | Temperature | Duration |

| Short-term | 0 - 4 °C | Days to weeks |

| Long-term | -20 °C | Months to years |

Additional Storage Recommendations:

-

Store in a dry and dark place.[1]

-

The product is stable for a few weeks during ordinary shipping at ambient temperatures.[1]

-

If stored properly, the shelf life is greater than 2 years.[1]

-

Reconstituted solutions (of the non-deuterated form) can be stored for 3 days under refrigeration (2° to 8°C) or 12 hours at room temperature (20° to 25°C).[10]

Experimental Protocols and Applications

The primary application of Acetazolamide-d3 is as an internal standard for the quantification of Acetazolamide by GC- or LC-MS.[1][2][3]

General Workflow for Quantification using LC-MS

Caption: General workflow for the quantification of Acetazolamide using Acetazolamide-d3 as an internal standard.

Mechanism of Action of Acetazolamide

Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.[11] This inhibition has several physiological effects.

Caption: Simplified mechanism of action of Acetazolamide as a carbonic anhydrase inhibitor.

First Aid Measures

In case of exposure, follow these first aid measures. This information is based on the SDS for Acetazolamide and should be applicable to Acetazolamide-d3.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical attention.[9] |

| Eye Contact | Rinse with pure water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical attention.[9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Firefighting and Accidental Release Measures

Firefighting:

-

Use an extinguishing agent suitable for the surrounding fire.[9]

-

In case of fire, wear self-contained breathing apparatus.[8]

Accidental Release:

-

Avoid dust formation.[8]

-

Take up mechanically and place in appropriate containers for disposal.[8]

-

Ventilate the affected area.[8]

-

Avoid release to the environment.[8]

This guide is intended for informational purposes for trained laboratory personnel. Always refer to the specific Certificate of Analysis and any available Safety Data Sheets for the most accurate and up-to-date information. Always use good laboratory practices when handling any chemical.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ACETAZOLAMIDE-D3 - Safety Data Sheet [chemicalbook.com]

- 5. vivanls.com [vivanls.com]

- 6. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. carlroth.com [carlroth.com]

- 9. medline.com [medline.com]

- 10. Acetazolamide: Package Insert / Prescribing Information [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Change with a Profound Impact

In the landscape of modern drug discovery and development, medicinal chemists employ a range of strategies to optimize the therapeutic profile of candidate molecules. One of the most nuanced yet powerful tools in this arsenal is deuterium labeling . This technique involves the selective replacement of one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable isotope, deuterium (²H or D).

While chemically similar to hydrogen, deuterium possesses a neutron in its nucleus, effectively doubling its mass. This seemingly minor alteration does not typically change a drug's fundamental shape or its interaction with its biological target (pharmacodynamics). However, it can have a profound and advantageous impact on its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[1][2][3] By strategically applying deuterium, researchers can fine-tune a drug's metabolic fate, leading to improved stability, enhanced safety, and more favorable dosing regimens.[4][5][6]

This guide provides a technical overview of the core principles behind deuterium labeling, details its applications in drug metabolism and pharmacokinetic (DMPK) studies, presents standardized experimental protocols, and summarizes key data from prominent examples.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation for the utility of deuterium in drug development is a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.

The primary driver of the KIE in deuterated drugs is the difference in bond strength between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.

-

Bond Strength: Due to its greater mass, deuterium vibrates more slowly than hydrogen. This results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond.[7][8] Consequently, more energy is required to break a C-D bond.[9][10]

-

Reaction Rate: Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.[11] When a hydrogen atom at a site of metabolism is replaced with deuterium, the higher energy required to cleave the stronger C-D bond can significantly slow down the rate of this metabolic reaction.[6][12][13] This can result in a C-H bond being cleaved up to 8 times faster than a corresponding C-D bond.[14]

This principle allows chemists to "harden" a metabolically vulnerable position on a drug molecule, thereby altering its pharmacokinetic profile.

Caption: Energy profile for C-H vs. C-D bond cleavage.

Applications in Drug Metabolism & Pharmacokinetics

Strategic deuterium substitution can confer several potential advantages, directly addressing common challenges in drug development.

-

Improved Metabolic Stability: By retarding metabolism at a specific molecular position, deuteration can decrease the overall rate of drug clearance. This often leads to a longer plasma half-life, which can support less frequent dosing and improve patient compliance.[4][5][15]

-

Reduced Formation of Toxic or Reactive Metabolites: If a drug's metabolism produces a toxic or pharmacologically active metabolite, deuterating the site of metabolism can reduce the formation of that byproduct.[4][5][16] This can lead to an improved safety and tolerability profile.

-

Increased Bioavailability: For orally administered drugs that undergo extensive first-pass metabolism in the liver, deuteration can slow this initial breakdown. This allows a greater fraction of the active drug to reach systemic circulation, thereby increasing bioavailability.[5][16]

-

Modulation of Active Metabolite Ratios: In cases where a parent drug and its metabolites have different pharmacological activities or side-effect profiles, deuteration can shift the ratio of parent drug to metabolite, potentially optimizing the overall therapeutic effect.

The general workflow for leveraging deuterium labeling in a drug discovery program follows a logical progression from identification to clinical validation.

Caption: A generalized workflow for deuterated drug development.

Key Experimental Protocols

Evaluating the impact of deuterium labeling requires rigorous and standardized DMPK assays. Below are detailed methodologies for two fundamental experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated parent compound.

Methodology:

-

Materials & Reagents:

-

Test Compounds: Deuterated and non-deuterated parent drug (10 mM stock in DMSO).

-

Liver Microsomes: Pooled human or animal (e.g., rat, mouse) liver microsomes (e.g., 20 mg/mL).

-

Buffer: 0.1 M Phosphate buffer (pH 7.4).

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

-

Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.

-

-

Incubation Procedure:

-

Prepare a master mix containing buffer and liver microsomes (final concentration e.g., 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.

-

Add the test compound (deuterated or parent) to the master mix to achieve a final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops all enzymatic activity.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining test compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent of compound remaining versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To characterize and compare the in vivo pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated parent after administration to an animal model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model & Dosing:

-

Use adult male Sprague-Dawley rats (n=3-5 per group). Acclimatize animals for at least 3 days.

-

Fast animals overnight before dosing.

-

Prepare a formulation of the test compounds (deuterated and parent) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer the compound to each rat via oral gavage (PO) at a specific dose (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (~100 µL) from the tail vein or other appropriate site at pre-defined time points.